

# Convallatoxin: A Comprehensive Technical Review of its Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Convallatoxin, a potent cardiac glycoside isolated from the lily of the valley plant (Convallaria majalis), has emerged as a compound of significant interest in oncology research.[1][2] Traditionally used in the treatment of cardiac conditions, recent investigations have unveiled its promising anticancer activities across a spectrum of malignancies. This technical guide synthesizes the foundational research into Convallatoxin's anticancer properties, providing a detailed overview of its mechanisms of action, effects on various cancer cell lines, and the signaling pathways it modulates. The information is presented to support further research and development of Convallatoxin as a potential therapeutic agent.

## In Vitro Anticancer Activity of Convallatoxin

**Convallatoxin** has demonstrated significant cytotoxic and antiproliferative effects against a diverse range of cancer cell lines in a dose- and time-dependent manner.[3] The following tables summarize the quantitative data from initial key studies.

## Table 1: IC50 Values of Convallatoxin in Various Cancer Cell Lines



| Cell Line  | Cancer Type             | IC50 (nM)                                                             | Exposure Time (hours) | Reference |
|------------|-------------------------|-----------------------------------------------------------------------|-----------------------|-----------|
| HCT116     | Colorectal<br>Cancer    | ~50                                                                   | 24                    | [4]       |
| MCF-7      | Breast Cancer<br>(ER+)  | 10                                                                    | 24                    | [5]       |
| MCF-7      | Breast Cancer<br>(ER+)  | 5.32 ± 0.15                                                           | 72                    | [5]       |
| MDA-MB-468 | Breast Cancer<br>(TNBC) | Not specified, but<br>more potent than<br>in MDA-MB-231               | 24, 72                | [3]       |
| MDA-MB-231 | Breast Cancer<br>(TNBC) | Not specified                                                         | 24, 72                | [3]       |
| U251MG     | Glioma                  | Dose-dependent<br>reduction in<br>viability at 12.5,<br>25, and 50 nM | Not specified         | [1]       |
| A172       | Glioma                  | Dose-dependent reduction in viability at 12.5, 25, and 50 nM          | Not specified         | [1]       |
| K562       | Leukemia                | Not specified, but<br>significant<br>apoptosis at 10<br>and 30 µM     | 24                    | [6]       |
| MG63       | Osteosarcoma            | Dose-dependent inhibition of viability at 12.5, 25, 50, and 100 nM    | 24                    | [7]       |
| U2OS       | Osteosarcoma            | Dose-dependent inhibition of                                          | 24                    | [7]       |



viability at 12.5, 25, 50, and 100 nM

## Table 2: Summary of Convallatoxin's Effects on Cancer Cell Processes



| Cancer Type                   | Cellular<br>Process<br>Affected                                | Key Findings                                                                            | Concentration<br>(nM) | Reference |
|-------------------------------|----------------------------------------------------------------|-----------------------------------------------------------------------------------------|-----------------------|-----------|
| Colorectal<br>Cancer          | Proliferation,<br>Apoptosis,<br>Angiogenesis                   | Inhibited proliferation, promoted apoptosis, and inhibited angiogenesis.                | Not specified         | [8]       |
| Colorectal<br>Cancer          | Cell Growth                                                    | Nearly<br>completely<br>blocked cell<br>growth.                                         | 500                   | [4]       |
| Breast Cancer                 | Proliferation,<br>Migration,<br>Invasion                       | Inhibited viability,<br>migration, and<br>invasion.                                     | Not specified         | [3]       |
| Glioma                        | Proliferation,<br>Migration,<br>Invasion,<br>Angiogenesis      | Reduced cell viability, colony formation, migration, invasion, and angiogenesis.        | 12.5, 25, 50          | [1][9]    |
| Lung, Colon,<br>Breast Cancer | Proliferation,<br>Invasion,<br>Migration                       | Inhibited cell proliferation, invasion, and migration.                                  | Not specified         | [5]       |
| Osteosarcoma                  | Proliferation, Migration, Invasion, Osteogenic Differentiation | Suppressed proliferation, migration, and invasion; enhanced osteogenic differentiation. | 12.5, 25, 50, 100     | [7][10]   |



| Leukemia | Proliferation,<br>Apoptosis | Inhibited proliferation and induced apoptosis.                                         | 10,000, 30,000 | [6]      |
|----------|-----------------------------|----------------------------------------------------------------------------------------|----------------|----------|
| General  | Angiogenesis                | Inhibited HUVEC growth and demonstrated anti-angiogenic activity in vitro and in vivo. | 2-4            | [5][11]  |
| General  | Autophagy,<br>Apoptosis     | Induced both autophagy and apoptosis.                                                  | 5-10           | [11][12] |

#### **Mechanisms of Action**

Initial studies have elucidated several key mechanisms through which **Convallatoxin** exerts its anticancer effects. These include the induction of apoptosis and autophagy, inhibition of angiogenesis, and modulation of critical signaling pathways.

#### **Induction of Apoptosis and Autophagy**

**Convallatoxin** is a dual inducer of apoptosis and autophagy.[11][12][13] It has been shown to induce apoptosis by increasing the cleavage of caspase-3 and PARP, key executioners of programmed cell death.[5][11][12] In HeLa cells, **Convallatoxin** induced autophagy at concentrations as low as 5 nM, and at 10 nM, it induced both autophagy and apoptosis.[11][12]

#### **Anti-Angiogenesis**

**Convallatoxin** exhibits potent anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of endothelial cells.[8] It has been shown to inhibit the growth of human umbilical vein endothelial cells (HUVECs) and demonstrates anti-angiogenic activity both in vitro and in vivo.[1][11] The anti-angiogenic effects are linked to the downregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[14]



#### Inhibition of Na+/K+-ATPase

As a cardiac glycoside, a primary mechanism of action for **Convallatoxin** is the inhibition of the Na+/K+-ATPase pump.[1][5] This inhibition disrupts the cellular ion homeostasis, which can trigger downstream signaling events leading to cell death. A dose of 10 nM **Convallatoxin** was shown to reduce A549 non-small cell lung cancer cells by inhibiting this pump.[5]

### **Modulation of Signaling Pathways**

**Convallatoxin**'s anticancer effects are mediated through its interaction with multiple intracellular signaling pathways that are often dysregulated in cancer.

#### **JAK/STAT3 Pathway**

A significant body of research points to the JAK/STAT3 pathway as a key target of **Convallatoxin**.[1][8] It has been shown to inhibit the phosphorylation of STAT3 at both Tyrosine 705 (via JAK1, JAK2, and Src) and Serine 727 (via the PI3K-AKT-mTOR pathway) in colorectal cancer cells.[8] In glioma cells, **Convallatoxin** downregulated the phosphorylation levels of JAK and STAT3.[1][9]





Click to download full resolution via product page

Caption: Inhibition of the JAK/STAT3 signaling pathway by **Convallatoxin**.

## **mTOR Signaling Pathway**

**Convallatoxin** has been identified as an inhibitor of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[5] In colorectal cancer, it inhibits the serine-727 phosphorylation of STAT3 via the PI3K-AKT-mTOR pathway.[8] Furthermore, in human cervical carcinoma cells, **Convallatoxin** induces autophagy by blocking the mTOR signaling pathway.[5]





Click to download full resolution via product page

Caption: Convallatoxin-mediated inhibition of the mTOR signaling pathway.

## Wnt/β-catenin Pathway

In osteosarcoma cells, **Convallatoxin** has been shown to inactivate the Wnt/ $\beta$ -catenin pathway by downregulating the expression of parathyroid hormone receptor 1 (PTHR1).[7] This inactivation contributes to the suppression of malignant progression in osteosarcoma.[7]





Click to download full resolution via product page

Caption: Downregulation of the Wnt/β-catenin pathway by **Convallatoxin**.

### **Akt-E2F1 Signaling Pathway**

In K562 leukemia cells, **Convallatoxin** was found to inhibit cell proliferation and induce apoptosis by attenuating the Akt-E2F1 signaling pathway.[6] It significantly decreased Akt phosphorylation and E2F1 expression.[6]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Convallatoxin inhibits proliferation and angiogenesis of glioma cells via regulating JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The cardiac glycoside convallatoxin inhibits the growth of colorectal cancer cells in a p53independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convallatoxin Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Convallatoxin suppresses osteosarcoma cell proliferation, migration, invasion, and enhances osteogenic differentiation by downregulating parathyroid hormone receptor 1 (PTHR1) expression and inactivating Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convallatoxin promotes apoptosis and inhibits proliferation and angiogenesis through crosstalk between JAK2/STAT3 (T705) and mTOR/STAT3 (S727) signaling pathways in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. tandfonline.com [tandfonline.com]
- 11. Convallatoxin, a Dual Inducer of Autophagy and Apoptosis, Inhibits Angiogenesis In Vitro and In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 12. Convallatoxin, a Dual Inducer of Autophagy and Apoptosis, Inhibits Angiogenesis In Vitro and In Vivo | PLOS One [journals.plos.org]
- 13. Convallatoxin, a dual inducer of autophagy and apoptosis, inhibits angiogenesis in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Convallatoxin: A Comprehensive Technical Review of its Anticancer Properties]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1669428#initial-investigations-into-convallatoxin-s-anticancer-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com